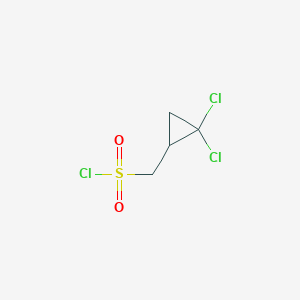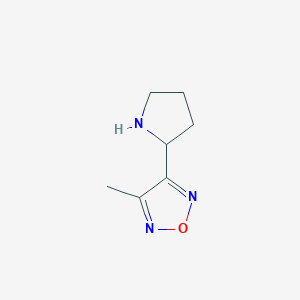![molecular formula C15H18ClN B1419449 N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride CAS No. 1197803-63-6](/img/structure/B1419449.png)
N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride
Vue d'ensemble
Description
“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1197803-63-6 . It has a molecular weight of 247.77 . The IUPAC name for this compound is N-[1-(2-naphthyl)ethyl]cyclopropanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N.ClH/c1-11(16-15-8-9-15)13-7-6-12-4-2-3-5-14(12)10-13;/h2-7,10-11,15-16H,8-9H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .Applications De Recherche Scientifique
Applications in Cell Delivery Systems
N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride and its derivatives have been examined for their ability to enhance the delivery of polyamine conjugates into cells. The research focused on various N(1)-arylalkylpolyamines with different aromatic ring systems, exploring the influence of N(1)-substituent size and polyamine architecture on cytotoxicity in different cell lines. The study revealed the importance of the size of the N(1)-substituent and the polyamine sequence in determining the uptake and cytotoxicity of these conjugates by the polyamine transporter (PAT), suggesting a potential application in selective drug delivery systems (Gardner et al., 2004).
Potential in Parkinson’s Disease Treatment
A study synthesized and screened a series of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives for their anti-Parkinson's activity. The compounds exhibited potent free radical scavenging activity, and one particular derivative showed significant anti-Parkinson's activity in an in vivo rat model. This study indicates the potential use of these compounds in developing new treatments for Parkinson’s disease (Gomathy et al., 2012).
Contributions to Organic Chemistry
The compound and its structural variants have been a focal point in organic chemistry, contributing to the synthesis of various complex molecules. Studies have investigated reactions involving naphthalene derivatives, leading to the formation of unique compounds with potential applications in synthetic chemistry. For instance, reactions with PTAD, tetracyanoethylene, and benzyne yielded insertion products, while the reaction of naphthalene derivatives with ethyl cyanoacetate led to cyclopropane compounds (Durucasu, Saracoglu, & Balcı, 1991).
Antimicrobial Activities
N-(naphthalen-1-yl)propanamide derivatives were synthesized and their antimicrobial activities were studied against a variety of bacteria and fungi species. The compounds showed notable activity, with some exhibiting antifungal activity comparable to ketoconazole, a standard antifungal medication. This suggests a potential use of these derivatives in antimicrobial therapies (Evren et al., 2020).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Propriétés
IUPAC Name |
N-(1-naphthalen-2-ylethyl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-11(16-15-8-9-15)13-7-6-12-4-2-3-5-14(12)10-13;/h2-7,10-11,15-16H,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMGPNAOTNGWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



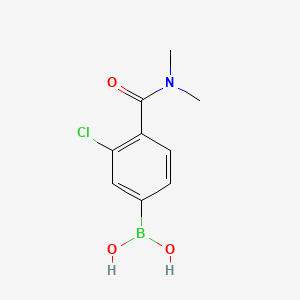
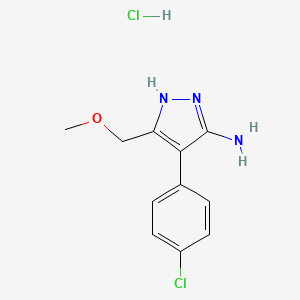

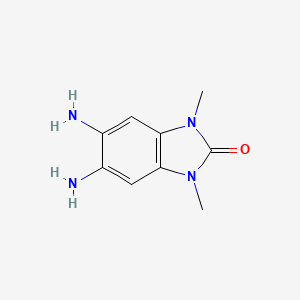
![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)
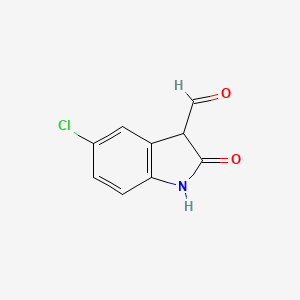



![2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B1419383.png)
